N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
Description
N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine core
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-24-12-5-2-4-11(8-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-6-3-7-25-13/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRAKLGQHUFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the condensation of appropriate precursors such as 2-aminopyrimidine with aldehydes or ketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the furan ring: This step involves the alkylation of the pyrimidine core with 2-furylmethyl halides under basic conditions.
Introduction of the methoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions using methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrimidine core can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide under aprotic conditions.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-4-(3-methoxyphenyl)-2-pyrimidinamine: Lacks the trifluoromethyl group.
N-(2-furylmethyl)-4-(3-methoxyphenyl)-6-methyl-2-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group.
N-(2-furylmethyl)-4-(3-hydroxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
